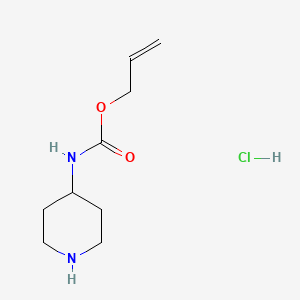

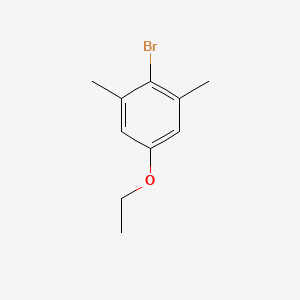

2-Bromo-5-ethoxy-1,3-dimethylbenzene

Übersicht

Beschreibung

2-Bromo-5-ethoxy-1,3-dimethylbenzene is a chemical compound with the molecular formula C10H13BrO . It has a molecular weight of 229.12 . The compound is typically stored at temperatures between 2-8°C . It is a liquid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is1S/C10H13BrO/c1-4-12-9-5-7(2)10(11)8(3)6-9/h5-6H,4H2,1-3H3 . This code provides a unique identifier for the molecular structure of the compound. Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 229.12 . The compound is typically stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Chemical Interactions and Molecular Geometry

2-Bromo-5-ethoxy-1,3-dimethylbenzene is involved in complex chemical interactions and demonstrates intriguing molecular geometry. For instance, in the study of 1-(Dibromomethyl)-4-methoxy-2-methylbenzene, a compound structurally similar to this compound, each bromine atom participates in close contact with the oxygen atom of a neighboring molecule, suggesting the presence of weak intermolecular charge-transfer interactions (Liu et al., 2001).

Crystallography and Molecular Aggregation

In crystallography, compounds related to this compound display unique patterns of molecular aggregation. For instance, methyl 3,5-dimethylbenzoate forms strands of molecules bonded by C—H⋯O=C interactions, leading to layered structures. Similarly, compounds with bromomethyl substituents like 3,5-bis(bromomethyl)phenyl acetate show formation of molecular dimers and two-dimensional aggregates in which bromine atoms participate in Br⋯Br bonds (Ebersbach et al., 2022).

Synthesis and Chemical Reactions

This compound is a precursor in various synthesis reactions. It is utilized in the synthesis of sulfur-functionalized benzoquinones through regioselective bromination, as well as in the synthesis of novel sulfur-containing quinone derivatives (Aitken et al., 2016). Moreover, it plays a role in the synthesis of cyclopentadiene compounds, demonstrating its utility in complex organic synthesis and the production of novel chemical entities (Won et al., 2004).

Medicinal Chemistry and Drug Synthesis

In medicinal chemistry, derivatives of this compound, such as (Z)-N-(4-bromo-5-ethoxy-3,5-dimethyl-furan-2(5H)-ylidene)-4-methylbenzenesulfonamide, are synthesized and characterized for their potential therapeutic applications. These compounds are examined for their structure and properties, highlighting the relevance of this compound in the development of new pharmaceuticals (Zhang & Shi-jie, 2010).

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate potential risks . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .

Wirkmechanismus

Mode of Action

The mode of action of 2-Bromo-5-ethoxy-1,3-dimethylbenzene involves electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It’s known that benzylic halides typically react via an sn2 pathway .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .

Eigenschaften

IUPAC Name |

2-bromo-5-ethoxy-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-4-12-9-5-7(2)10(11)8(3)6-9/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDALSNCSJFQZHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C(=C1)C)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Trifluoromethyl)-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine 2,2,2-trifluoroacetate](/img/structure/B1446403.png)

![1-Acetyl-6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B1446407.png)

![6-fluoro-1H,2H,3H,5H-pyrrolo[1,2-a]quinazoline](/img/structure/B1446414.png)